molecular formula C6H10N4O2 B1419517 methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 314255-20-4

methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B1419517
CAS No.: 314255-20-4
M. Wt: 170.17 g/mol
InChI Key: OBOYXULYXLNOKL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic derivative of β-(1,2,4-triazol-1-yl)alanine, a class of non-proteinogenic amino acids with significant relevance in chemical and biochemical research . Compounds featuring the 1,2,4-triazole moiety are extensively investigated for their broad spectrum of biological activities, which include antimicrobial, antifungal, and anticancer properties . As a key synthetic intermediate, this methyl ester is a valuable precursor in organic synthesis, particularly for accessing more complex molecules. Its structure is amenable to further chemical modifications, such as hydrolysis of the ester group or functionalization of the amino group, making it a versatile building block for the development of novel chemical entities . Researchers utilize this compound and its analogs in various applications. For instance, structurally related triazole-containing amino acids are known metabolites of commercial fungicides and have been used as ligands to create metal complexes with potential antiproliferative activity . The research value of this compound lies in its ability to serve as a core scaffold for generating compounds with potential bioactivity and for studying structure-activity relationships. This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 2-amino-3-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5(7)2-10-4-8-3-9-10/h3-5H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYXULYXLNOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Common Methods for Synthesizing Triazole Derivatives

Method Description Conditions
CuAAC Azide-alkyne cycloaddition for 1,2,3-triazoles Cu(I) catalyst, sodium ascorbate, room temperature
Alkylation Attachment of alkyl groups to the triazole ring Alkyl halides, bases like K₂CO₃, DMF or similar solvents

Specific Synthesis of Methyl 2-Amino-3-(1H-1,2,4-Triazol-1-yl)Propanoate

The synthesis of this compound can be approached through several steps:

  • Formation of the Triazole Ring : This typically involves the reaction of a suitable precursor with 1H-1,2,4-triazole. The alkylation of 1,2,4-triazole with alkyl halides and bases can yield the desired N-alkylated triazoles, with a preference for the N1-isomer.

  • Attachment to the Propanoate Backbone : Once the triazole ring is formed, it can be attached to the propanoate backbone through nucleophilic substitution or other suitable reactions.

  • Introduction of the Amino Group : The amino group can be introduced via reductive amination or other methods that involve the conversion of a suitable functional group into an amino group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.

Biology

In biological research, this compound is studied for its potential

Biological Activity

Methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H10N4O2C_7H_{10}N_4O_2 and features a triazole ring, which is known for its significant role in various biological activities. The presence of an amino group and an ester functional group further enhances its potential as a therapeutic agent .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the triazole moiety. This component is particularly effective in:

  • Antifungal Activity : Triazole derivatives are well-known for their ability to inhibit enzymes involved in fungal cell wall synthesis. This makes them valuable in treating fungal infections.
  • Antibacterial Properties : Similar mechanisms apply to bacterial infections, where triazoles can disrupt critical biological pathways .
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has shown potential in inhibiting the growth of tumor cells, suggesting its applicability in cancer therapy .

Antifungal and Antibacterial Studies

A study evaluated the antifungal properties of this compound against several fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .

Cancer Cell Line Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 have revealed that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these cell lines were found to be in the low micromolar range (approximately 5 μM), indicating potent activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoateStructureContains ethyl groups enhancing lipophilicity
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoateStructureFeatures an imidazole ring instead of a triazole
Methyl 2-amino-3-(phenyl)-propanoateStructureLacks heterocyclic nitrogen structure but retains similar biological activity

The unique triazole configuration of this compound contributes significantly to its distinctive biological properties compared to other amino acid derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, emphasizing differences in substituents, functional groups, and biological relevance.

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Functional Implications References
This compound C₆H₁₀N₄O₂ 170.17 - Amino group at C2
- Methyl ester at C1
- 1,2,4-Triazole at C3
Potential enzyme inhibition, coordination chemistry
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₉H₁₆N₄O₂ 212.25 - Isopropylamino and methyl groups at C2
- Carboxylic acid at C1
Enhanced lipophilicity; potential pharmacokinetic modulation
3-(1,2,4-Triazol-1-yl)-L-alanine C₅H₈N₄O₂ 156.14 - L-configuration
- Free amino and carboxylic acid groups
Stereospecific enzyme interactions (e.g., proteases)
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate C₆H₉N₃O₂ 155.16 - No amino group
- Triazole at C3
Reduced hydrogen-bonding capacity; simpler reactivity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 - Nitrophenyl substituent at C3 Electron-withdrawing effects; potential antiproliferative activity

Key Observations:

Amino Group Substitution: The presence of an amino group at C2 in the target compound distinguishes it from analogs like methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, which lacks this group. In 2-(isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, the amino group is substituted with a bulkier isopropyl group, likely improving membrane permeability but reducing solubility .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 3-(1,2,4-triazol-1-yl)-L-alanine). This ester group is typically hydrolyzed in vivo to release the active acid form, influencing prodrug design .

Stereochemistry: 3-(1,2,4-Triazol-1-yl)-L-alanine exhibits an L-configuration, enabling specific interactions with biological targets like amino acid transporters or enzymes. In contrast, the target compound’s racemic synthesis (if applicable) may limit stereoselective activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between triazole derivatives and amino acid precursors. For example, stepwise protocols may include:

  • Step 1 : Activation of the triazole ring (e.g., via alkylation or nucleophilic substitution) .
  • Step 2 : Esterification or amidation of the amino acid moiety, as seen in analogous triazole-propanoate syntheses .
  • Characterization : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm regioselectivity and purity (e.g., chemical shifts for triazole protons at δ 7.8–8.2 ppm and ester carbonyls at ~170 ppm) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • NMR Spectroscopy : Distinguishes between isomers (e.g., 1,2,4-triazole vs. 1,2,3-triazole substitution) via coupling constants and splitting patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for triazole ring formation) using software like Gaussian or ORCA .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates such tools to reduce trial-and-error experimentation .
  • Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational parameters iteratively .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to identify anomalous peaks .
  • Dynamic NMR : Resolve rotational barriers or conformational equilibria causing signal splitting .
  • Theoretical Modeling : Simulate NMR spectra using density functional theory (DFT) to validate assignments .

Q. What strategies mitigate side reactions during the functionalization of the triazole ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc protocols .
  • Kinetic Control : Optimize reaction time and temperature to favor desired products (e.g., shorter reaction times prevent over-alkylation) .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. How can researchers design experiments to study the compound’s biological activity while minimizing variability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test multiple variables (e.g., concentration, pH) with minimal runs .
  • Positive/Negative Controls : Include reference compounds (e.g., triazole-based antifungals) to benchmark activity .
  • Statistical Validation : Use ANOVA or t-tests to distinguish signal from noise in dose-response assays .

Data-Driven Research Challenges

Q. What approaches reconcile discrepancies between computational predictions and experimental yields?

  • Methodological Answer :

  • Sensitivity Analysis : Identify parameters (e.g., solvent polarity, steric effects) most affecting yield disparities .
  • Error Quantification : Compare calculated activation energies with experimental Arrhenius plots .
  • Hybrid Models : Combine DFT with empirical corrections (e.g., dispersion forces) for improved accuracy .

Q. How can researchers leverage structure-activity relationships (SAR) to enhance the compound’s efficacy?

  • Methodological Answer :

  • SAR Libraries : Synthesize derivatives with modified substituents (e.g., methyl vs. phenyl groups on the triazole) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51) to prioritize candidates .
  • Meta-Analysis : Aggregate published data on triazole bioactivity to identify understudied structural motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate

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